![molecular formula C27H27N5O2 B1417418 5-(2-(4-(2-(二甲氨基)乙氧基)苯基)-5-(吡啶-4-基)-1H-咪唑-4-基)-2,3-二氢-1H-茚-1-酮肟 CAS No. 405554-55-4](/img/structure/B1417418.png)
5-(2-(4-(2-(二甲氨基)乙氧基)苯基)-5-(吡啶-4-基)-1H-咪唑-4-基)-2,3-二氢-1H-茚-1-酮肟
描述
Potent and selective B-Raf kinase inhibitor (Ki = 0.16 nM). Inhibits anchorage-independent cancer cell growth. Inhibits ERK phosphorylation, Shows antiproliferative effects. Shows antitumor effects in vivo.
B-Raf is a MAP kinase kinase kinase, which functions downstream of Ras family GTPases to activate MEK1/2 and ERK1/2 signaling. Mutations of B-Raf, particularly at Val600, are common in melanomas and melanocytic nevi. SB-590885 is a potent inhibitor of B-Raf (Kd = 0.3 nM). It less effectively inhibits c-Raf (Ki = 1.72 nM) and has little effect at 46 other kinases. SB-590885 blocks activation of ERK1/2 and anchorage-independent cell proliferation of melanoma cells with either wild type or V600E B-Raf at nanomolar concentrations. Melanoma cells expressing the B-RafV600E mutation can drive invasion through alternative pathways in the presence of SB-590885, suggesting that combination therapy is needed to completely block cell invasion. SB-590885 has also been used to study the role of B-Raf in cerebral ischemia.
(E)-SB-590885 is an N-{5-[2-{4-[2-(dimethylamino)ethoxy]phenyl}-4-(pyridin-4-yl)-1H-imidazol-5-yl]-2,3-dihydro-1H-inden-1-ylidene}hydroxylamine in which the oxime group has E configuration.
科学研究应用
Cancer Research: Targeting BRAF Mutations
SB590885 is a potent inhibitor of B-Raf kinase (BRAF), which plays a critical role in the ERK/MAPK signaling pathway. This compound has been utilized to inhibit ERK phosphorylation and cell proliferation in cancer cells, particularly in melanoma where BRAF mutations are common . It has shown efficacy in reducing tumor growth in mouse xenograft models, making it a valuable tool for developing targeted cancer therapies.
Disease Modeling: Cardiac Hypertrophy
In the field of disease modeling, SB590885 has been applied to induce hypertrophy in rat cardiomyocytes. This application is significant for studying cardiac hypertrophy in vivo, providing insights into the molecular mechanisms that contribute to this condition and potential therapeutic approaches .
Hepatocellular Carcinoma: Combination Therapy
Research has explored the use of SB590885 in combination with Biochanin A to potentiate the inhibition of tumor progression in hepatocellular carcinoma (HCC). This combination has been shown to synergistically suppress proliferation, promote cell cycle arrest, and induce apoptosis in HCC cells . The dual targeting of ERK MAPK and PI3K/AKT pathways suggests a promising therapeutic strategy for aggressive forms of HCC.
Lung Cancer: Inhibiting Adenocarcinoma
SB590885 has been used as a BRAF inhibitor to study its effects on lung adenocarcinoma cell lines. By inhibiting the BRAF kinase, this compound contributes to the understanding of lung cancer pathogenesis and the development of targeted treatments .
Pluripotent Stem Cell Maintenance
In stem cell research, SB590885 has been used as a component of a mixture to maintain naive human pluripotent stem cells (PSCs). This application is crucial for the cultivation of PSCs, which are essential for regenerative medicine and studying human development .
Melanoma: Disrupting Endolysosomal Pathways
SB590885 has been shown to disrupt endolysosomal pathways in human melanoma cell lines, leading to the accumulation of acidic vacuole-like vesicles. This disruption sensitizes the cells to endoplasmic reticulum stress, providing a novel angle for melanoma treatment strategies .
作用机制
Target of Action
SB590885, also known as “5-(2-(4-(2-(dimethylamino)ethoxy)phenyl)-5-(pyridin-4-yl)-1H-imidazol-4-yl)-2,3-dihydro-1H-inden-1-one oxime”, is a potent inhibitor of B-Raf kinase . B-Raf kinase is a key component in the extracellular signal-regulated kinase (ERK) pathway . This compound has a high selectivity for B-Raf over c-Raf .
Mode of Action
SB590885 competitively binds to the ATP-binding domain of B-Raf, selectively inhibiting B-Raf kinase activity . This inhibition leads to a decrease in ERK phosphorylation and cell proliferation, particularly in tumor cells expressing B-Raf V600E .
Biochemical Pathways
The primary biochemical pathways affected by SB590885 are the ERK MAPK and PI3K/AKT pathways . By inhibiting B-Raf, SB590885 disrupts these pathways, leading to a decrease in cell proliferation and an increase in cell cycle arrest and apoptosis .
Result of Action
The inhibition of B-Raf by SB590885 leads to a decrease in ERK phosphorylation and cell proliferation . This results in the promotion of cell cycle arrest and apoptosis, particularly in tumor cells expressing B-Raf V600E . In studies, the combination of SB590885 with other compounds has shown to synergistically suppress proliferation and promote apoptosis in vitro .
属性
IUPAC Name |
(NE)-N-[5-[2-[4-[2-(dimethylamino)ethoxy]phenyl]-5-pyridin-4-yl-1H-imidazol-4-yl]-2,3-dihydroinden-1-ylidene]hydroxylamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5O2/c1-32(2)15-16-34-22-7-3-19(4-8-22)27-29-25(18-11-13-28-14-12-18)26(30-27)21-5-9-23-20(17-21)6-10-24(23)31-33/h3-5,7-9,11-14,17,33H,6,10,15-16H2,1-2H3,(H,29,30)/b31-24+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLSAQOINCGAULQ-QFMPWRQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=NC=C3)C4=CC5=C(C=C4)C(=NO)CC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCOC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=NC=C3)C4=CC5=C(C=C4)/C(=N/O)/CC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。